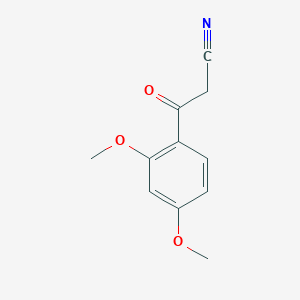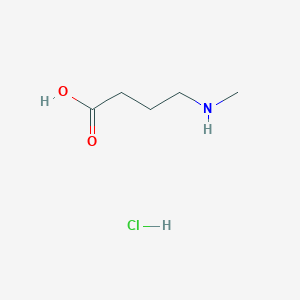
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, commonly known as ethyl 3-oxo-2,5-dimethoxybenzoate, is a versatile organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is found in many natural products, such as fruits and vegetables. The compound has a wide range of applications, from biochemical and physiological studies to laboratory experiments. It is also used as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Diffractometric Study
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. These forms present challenges for analytical and physical characterization, highlighting the compound's complexity and versatility in research applications (Vogt et al., 2013).
Electrochemical Reduction Studies
Research has been conducted on the electrochemical reduction of derivatives of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, revealing insights into the chemical reactions and potential applications in various industrial processes (Esteves et al., 2003).
Synthesis for Medical Applications
A derivative of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has been synthesized for potential treatment in hyperproliferative and inflammatory disorders and cancer, signifying its importance in medical research and drug development (Kucerovy et al., 1997).
Catalyst in Organic Synthesis
The compound has been utilized in catalyzing transesterification reactions, demonstrating its effectiveness as a catalyst in organic synthesis and highlighting its potential in industrial chemical processes (Pericas et al., 2008).
Microbial Synthesis
Microbial synthesis studies involving Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate highlight the exploration of biological methods in producing complex chemical compounds, opening pathways for more sustainable and efficient production methods (Bardot et al., 1996).
Chemical Synthesis Research
Research into the synthesis of various derivatives of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate contributes significantly to the field of chemical synthesis, demonstrating the compound's versatility in forming structurally diverse and complex molecules (Larionova et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLIKILXQQPHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485780 | |
| Record name | Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
CAS RN |
60946-75-0 | |
| Record name | Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)










![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
